molecular formula C13H15NO2 B132351 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 141694-12-4

4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B132351
CAS No.: 141694-12-4
M. Wt: 217.26 g/mol
InChI Key: AUTQNRQIXSHISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one is a heterocyclic compound that features a pyrrole ring substituted with an ethoxy group at the 3-position and a 4-methylphenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor. For example, the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions can lead to the formation of the desired pyrrole derivative. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-2H-pyrrol-5-one: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    3-ethoxy-1-phenyl-2H-pyrrol-5-one: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

Uniqueness

The presence of both the ethoxy group and the 4-methylphenyl group in 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one imparts unique chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-ethoxy-1-(4-methylphenyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-12-8-13(15)14(9-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTQNRQIXSHISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N(C1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.